(Lys7)-Phalloidin

Description

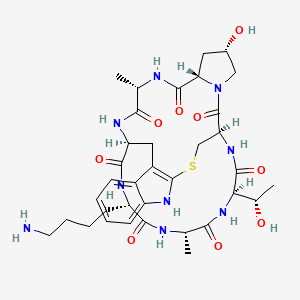

Structure

2D Structure

Propriétés

Formule moléculaire |

C35H49N9O9S |

|---|---|

Poids moléculaire |

771.9 g/mol |

Nom IUPAC |

(1S,14R,18S,20S,23S,28S,31S,34R)-28-(4-aminobutyl)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |

InChI |

InChI=1S/C35H49N9O9S/c1-16-28(47)40-24-13-21-20-8-4-5-9-22(20)42-34(21)54-15-25(35(53)44-14-19(46)12-26(44)32(51)38-16)41-33(52)27(18(3)45)43-29(48)17(2)37-30(49)23(39-31(24)50)10-6-7-11-36/h4-5,8-9,16-19,23-27,42,45-46H,6-7,10-15,36H2,1-3H3,(H,37,49)(H,38,51)(H,39,50)(H,40,47)(H,41,52)(H,43,48)/t16-,17-,18-,19-,23-,24-,25-,26-,27+/m0/s1 |

Clé InChI |

NEZTXJGARSCQRM-OYPRAPQASA-N |

SMILES isomérique |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCCN)C)[C@H](C)O |

SMILES canonique |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCCN)C)C(C)O |

Origine du produit |

United States |

Molecular and Structural Basis of Lys7 Phalloidin Actin Interaction

Binding Kinetics and Affinity of (Lys7)-Phalloidin to Filamentous Actin (F-Actin)

The interaction between phallotoxins and F-actin is characterized by a high binding affinity. For the analog [D-Abu²-Lys⁷]-phalloin, the association constant (Ka) has been determined to be 1.3 x 10⁶ M⁻¹, which corresponds to a dissociation constant (Kd) of approximately 770 nM. researchgate.net Other phalloidin (B8060827) derivatives show similar high affinities, with the Kd for unlabeled phalloidin being approximately 20 nM. cytoskeleton.com

Table 1: Binding Affinity of Phalloidin Derivatives to F-Actin

| Derivative | Dissociation Constant (Kd) | Reference |

|---|---|---|

| [D-Abu²-Lys⁷]-Phalloin | ~770 nM | researchgate.net |

| Phalloidin | ~20 nM | cytoskeleton.com |

| Rhodamine-Phalloidin (B2604369) | ~100 nM | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Identification of the this compound Binding Site on F-Actin

The binding site for phallotoxins is located at the interface between adjacent actin subunits in the filament, effectively acting as a molecular staple. nih.govresearchgate.net

Early efforts to pinpoint the specific amino acid residues involved in the interaction utilized tritium-labeled, reactive derivatives of phalloidin. nih.gov An alkylating derivative was found to bind to Methionine-119 and Methionine-355 on actin. nih.gov A separate photolabile derivative identified Glutamic acid-117 as another contact point. nih.gov These studies provided the first direct evidence of the specific actin residues that constitute the binding pocket, suggesting it lies within the cleft between the two domains of the actin monomer. nih.gov

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have provided a detailed atomic picture of the phalloidin-actin interface. nih.govescholarship.org The binding pocket is situated at the junction of three actin subunits (conventionally denoted n, n+1, and n+2). biorxiv.orgnih.govresearchgate.net However, the primary interactions occur with two adjacent actin monomers. nih.govresearchgate.net

The binding site is a mix of hydrophobic and charged residues. nih.govresearchgate.net Phalloidin interacts with residues from one actin monomer (n) such as Threonine-194, Glycine-197, Tyrosine-198, Serine-199, Phenylalanine-200, Glutamic acid-205, and Leucine-242. nih.govresearchgate.net It also forms contacts with residues on the adjacent subunit (n+1), including Glutamic acid-72, Histidine-73, Isoleucine-75, Threonine-77, Leucine-110, Asparagine-111, Proline-112, Arginine-177, and Aspartic acid-179. nih.govresearchgate.net The indole (B1671886) group of the tryptophan residue within phalloidin is crucial for its toxicity and fits into a hydrophobic pocket on the actin surface. biorxiv.org

Impact of this compound Binding on F-Actin Conformation

The binding of phalloidin induces significant changes in the properties of the actin filament, enhancing its stability and altering its dynamic behavior.

A primary consequence of phalloidin's stabilizing effect is the dramatic reduction in the rate of actin subunit dissociation from both ends of the filament. kit.eduaatbio.com Actin filaments are dynamic polymers, existing in equilibrium with a pool of G-actin monomers. researchgate.net Phalloidin shifts this equilibrium strongly towards the filamentous form by inhibiting depolymerization. kit.eduaatbio.comthermofisher.com This effectively lowers the critical concentration required for actin polymerization, in some cases by as much as 30-fold. kit.eduthermofisher.com By preventing monomers from dissociating, phalloidin "locks" the filament into a stable state. kit.edunih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Type |

|---|---|

| This compound | Phallotoxin Derivative |

| [D-Abu²-Lys⁷]-phalloin | Phallotoxin Derivative |

| Actin | Protein |

| Phalloidin | Phallotoxin |

| Rhodamine | Fluorescent Dye |

| Rhodamine-Phalloidin | Fluorescent Probe |

| Urea | Denaturant |

| Glutamic acid | Amino Acid |

| Methionine | Amino Acid |

| Threonine | Amino Acid |

| Glycine | Amino Acid |

| Tyrosine | Amino Acid |

| Serine | Amino Acid |

| Phenylalanine | Amino Acid |

| Leucine (B10760876) | Amino Acid |

| Histidine | Amino Acid |

| Isoleucine | Amino Acid |

| Asparagine | Amino Acid |

| Proline | Amino Acid |

| Arginine | Amino Acid |

| Aspartic acid | Amino Acid |

Structural Biology Approaches for Analyzing this compound-Actin Complexes

A variety of high-resolution structural techniques have been employed to dissect the binding of phalloidin and its analogs, including this compound, to actin filaments. These methods have provided a detailed atomic-level understanding of how these toxins stabilize the filamentous structure of actin (F-actin).

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary tool for determining the high-resolution structures of biological macromolecules in their near-native states. Several cryo-EM studies have provided detailed snapshots of phalloidin and its derivatives bound to F-actin.

Recent advancements in cryo-EM have yielded structures of F-actin in complex with phalloidin at near-atomic resolutions. nih.gov These studies reveal that phalloidin binds at the interface of three actin subunits, effectively acting as a molecular "glue" that stabilizes the filament. researchgate.net The binding pocket is comprised of a mix of hydrophobic and charged residues. nih.govresearchgate.net Specifically, phalloidin interacts with residues from two adjacent actin monomers within the same strand and one from the opposing strand. researchgate.netnih.gov

High-resolution cryo-EM structures have also shed light on how phalloidin influences the conformational states of F-actin related to its nucleotide (ATP/ADP) state. biorxiv.orgnih.gov It has been demonstrated that phalloidin can trap different conformational states of actin depending on when it is introduced during the polymerization and aging process. biorxiv.org For instance, when added before polymerization, it tends to stabilize an open D-loop conformation, whereas when added to aged filaments, it stabilizes a closed D-loop state. biorxiv.org This is significant as the D-loop is a key region involved in sensing the nucleotide state of actin. nih.gov

Furthermore, cryo-EM has been instrumental in comparing the effects of phalloidin with other actin-stabilizing agents like jasplakinolide, which shares an overlapping binding site. biorxiv.orgnih.gov Despite the similar binding location, these toxins induce different conformational changes in the actin filament, highlighting the subtle yet crucial differences in their stabilization mechanisms. biorxiv.org

Table 1: Key Findings from Cryo-EM Studies of Phalloidin-Actin Complexes

| Resolution | Key Findings | Reference |

| 3.8 Å and 3.6 Å | Phalloidin binding does not induce large conformational changes in F-actin-ADP. | nih.govresearchgate.net |

| High-resolution | Phalloidin stabilizes F-actin by trapping different conformational states depending on the timing of its addition relative to polymerization and phosphate (B84403) release. | biorxiv.orgnih.gov |

| Near-atomic | Phalloidin binds at the interface of three actin subunits, involving both hydrophobic and charged residues. | nih.govresearchgate.net |

While obtaining well-ordered crystals of the entire F-actin filament for X-ray crystallography is challenging, this technique has been successfully applied to study G-actin (monomeric actin) and to phalloidin analogs themselves.

X-ray fiber diffraction analysis of oriented sols of the phalloidin-F-actin complex has provided crucial information about the binding position of phalloidin. core.ac.uknih.gov These studies determined the radial, azimuthal, and axial coordinates of the bound phalloidin relative to the actin subunit. core.ac.uknih.gov The results indicated that phalloidin is located approximately 10 Å from the filament axis and interacts with adjacent actin monomers, thereby strengthening the interactions between the long-pitch strands of the F-actin helix. core.ac.uknih.gov

In a notable study, the solid-state structure of [Ala7]-phalloidin, a synthetic and toxic analog of phalloidin, was determined by X-ray analysis. cnr.itnih.gov This represented the first crystal structure for this class of compounds and provided valuable insights into the conformation of the phallotoxin. cnr.itnih.gov Such studies on analogs are critical for understanding the structure-activity relationships of phalloidins.

Table 2: X-ray Diffraction Data for Phalloidin-Actin Interaction

| Technique | Sample | Key Findings | Reference |

| X-ray Fiber Diffraction | F-actin and Phalloidin-F-actin complex | Determined the radial (~10 Å), azimuthal (~84°), and axial (~0.5 Å) position of bound phalloidin relative to the actin mass center. | core.ac.uknih.gov |

| X-ray Crystallography | [Ala7]-phalloidin (analog) | First solid-state structure of a phallotoxin analog, providing conformational details. | cnr.itnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static pictures offered by crystallography and cryo-EM. nih.govbruker.com

NMR studies have been conducted on phalloidin analogs to determine their conformation in solution. For instance, the solution conformation of [Ala7]-phalloidin was evaluated using NMR techniques to extract interproton distances, which were then used as restraints in molecular dynamics calculations. cnr.itnih.gov This allows for a direct comparison between the structure in solution and in the solid state, offering a more complete understanding of the molecule's conformational landscape. cnr.it

Fluorescence resonance energy transfer (FRET) techniques, often used in conjunction with fluorescence spectroscopy which shares principles with NMR in studying molecular interactions, have also been employed to investigate the proximity relationships of phalloidin binding sites on F-actin in solution. nih.gov These studies have measured the distances between adjacent phalloidin molecules on the actin filament, providing insights into the spatial arrangement of the binding sites. nih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for exploring the interactions between ligands and their protein targets at an atomic level. nih.gov

Molecular dynamics simulations have been used to investigate the conformational flexibility of phalloidin peptide intermediates and their role in the formation of the final bicyclic structure. researchgate.net These simulations provide insights into the energetic landscape of the molecule and how its conformation might be influenced by its environment.

Docking studies have been employed to predict the binding pose of phalloidin and its analogs within the F-actin structure. researchgate.net These computational models are often guided by experimental data from cryo-EM or X-ray diffraction to refine the interaction details. For example, docking studies have helped to create detailed models of the binding site of chondramide C, another F-actin stabilizer, which in turn has informed the understanding of the phalloidin binding site. researchgate.net

Cellular and Biochemical Mechanisms of Action of Lys7 Phalloidin

Modulation of Actin Polymerization and Depolymerization Dynamics

The core of (Lys7)-Phalloidin's activity is its potent influence on the kinetics of actin filament turnover. It effectively drives the equilibrium toward the polymerized state, leading to an accumulation of stable F-actin.

This compound enhances the rate of actin polymerization. nih.gov This is achieved by promoting the formation of actin nuclei, which is the initial and rate-limiting step in filament assembly. nih.gov Phalloidin (B8060827) and its derivatives stabilize small, spontaneously formed actin oligomers (dimers and trimers), which then act as templates for the rapid addition of G-actin monomers. nih.govnih.gov By stabilizing these nascent nuclei, the toxin effectively lowers the activation energy required for polymerization, leading to a more rapid formation of actin filaments than would occur spontaneously. nih.gov

A key feature of this compound's mechanism is its powerful inhibition of F-actin depolymerization. wikipedia.org It binds with high specificity and affinity to the interface between adjacent actin subunits within the filament, effectively locking them together. wikipedia.org This prevents the dissociation of actin monomers from both the pointed and barbed ends of the filament. wikipedia.orgtocris.com This stabilization renders the actin filaments highly resistant to depolymerizing conditions, such as the presence of cytochalasins or potassium iodide. interchim.frthermofisher.com The binding is stoichiometric, with approximately one phallotoxin molecule binding per actin subunit. interchim.frthermofisher.com

The critical concentration (Cc) is the concentration of G-actin at which the rate of polymerization equals the rate of depolymerization. Below this concentration, filaments tend to depolymerize, and above it, they grow. This compound significantly lowers the critical concentration required for actin polymerization. tocris.comcytoskeleton.com By preventing monomer dissociation, it can lower the Cc by up to 30-fold. interchim.frthermofisher.com This means that in the presence of the toxin, polymerization can occur and be maintained at G-actin concentrations that would normally favor net depolymerization. nih.govcytoskeleton.com Some studies assume a critical concentration of nearly zero in the presence of phalloidin. nih.gov

| Parameter | Effect of this compound/Phalloidin | Reference |

| Actin Polymerization Rate | Increased | nih.gov |

| Actin Nucleation | Promoted | nih.gov |

| F-Actin Depolymerization | Inhibited | wikipedia.org |

| Critical Concentration (Cc) | Lowered (up to 30-fold) | interchim.frthermofisher.com |

| Binding Stoichiometry | ~1 molecule per actin subunit | interchim.frthermofisher.com |

Influence on Actin-Binding Protein Interactions

The binding of this compound to F-actin does not preclude the interaction of actin with many of its natural binding partners, which is crucial for many cellular functions.

This compound-stabilized actin filaments remain capable of interacting with myosin, the molecular motor protein responsible for muscle contraction and other motile processes. interchim.frcytoskeleton.com The binding of phalloidin does not sterically hinder the attachment of myosin heads to the actin filament. interchim.fr Furthermore, the fundamental ability of F-actin to activate the ATPase activity of myosin is not affected by phalloidin, allowing the acto-myosin complex to continue hydrolyzing ATP to generate force. researchgate.netnih.gov Phalloidin-stained actin filaments are still able to contract. thermofisher.com

In muscle cells, the interaction between actin and myosin is regulated by the tropomyosin-troponin complex. Tropomyosin lies along the actin filament, and troponin, a complex of three subunits (TnT, TnI, and TnC), controls the position of tropomyosin in a calcium-dependent manner. nih.govnih.gov The stabilizing effect of phalloidin on the F-actin structure is not prevented by the presence of the tropomyosin-troponin complex. researchgate.netnih.gov The binding of this compound does not interfere with the fundamental regulatory function of this complex, allowing for calcium-dependent regulation of muscle contraction to proceed. interchim.frthermofisher.com

Competitive Binding with Other Actin-Modulating Agents

This compound, like its parent compound phalloidin, exerts its stabilizing effect by binding specifically to filamentous actin (F-actin). wikipedia.org This interaction can be influenced by the presence of other molecules that also bind to or modify actin filaments. The binding of this compound is competitive or interactive with several actin-modulating agents, which has been a subject of detailed research.

One notable interaction is with Cytochalasin B , a fungal metabolite that inhibits actin polymerization. Studies have shown that preincubation of actin with cytochalasin B results in the formation of significantly fewer actin filaments upon the addition of phalloidin. nih.gov This suggests that cytochalasin B's disruption of actin polymerization interferes with the availability of F-actin binding sites for phalloidin.

Another critical interaction is with Deoxyribonuclease I (DNase I) , an enzyme that binds to actin monomers and can depolymerize F-actin. Cryo-electron microscopy (cryo-EM) has revealed that phalloidin can prevent depolymerization at the pointed end of the actin filament. nih.govnih.gov Phalloidin binds in a pocket formed by three adjacent actin subunits, locking them together and inducing a conformational change to a more stable, flattened state. wikipedia.orgnih.gov This stabilization is so effective that it prevents filament disassembly even in the presence of DNase I. nih.gov Interestingly, research shows that two DNase I molecules can still bind to the phalloidin-stabilized pointed end, but they are unable to induce the filament disassembly that would occur in phalloidin's absence. nih.govnih.gov

Furthermore, research has uncovered that phalloidin derivatives can interact with the Arp2/3 complex , which is fundamental for the nucleation of new actin filaments. Specifically, rhodamine-phalloidin (B2604369) was found to bind to the Arp2/3 complex and its activator, the VCA domain of hWASp. nih.gov This interaction significantly stimulates the formation of branched actin networks, a process that phalloidin was previously thought only to stabilize post-formation. nih.gov

| Actin-Modulating Agent | Nature of Interaction with Phalloidin | Observed Effect | Reference(s) |

| Cytochalasin B | Competitive/Interfering | Pre-incubation with Cytochalasin B reduces the number of actin filaments formed by phalloidin. | nih.gov |

| DNase I | Antagonistic Stabilization | Phalloidin stabilizes F-actin, preventing the depolymerizing action of DNase I at the filament's pointed end. | nih.govnih.gov |

| Arp2/3 Complex & hWASp-VCA | Synergistic | Rhodamine-phalloidin binds to the Arp2/3 complex and its activator, stimulating the formation of branched actin filaments more than 10-fold. | nih.gov |

Impact on Cellular Actin Structures

The high-affinity binding of this compound to F-actin profoundly alters the organization and dynamics of the actin cytoskeleton within cells. cytoskeleton.com It effectively shifts the equilibrium between monomeric (G-actin) and filamentous (F-actin) towards the polymer, stabilizing existing filaments and promoting further polymerization. bionity.comthermofisher.com

Stabilization of Stress Fibers and Microfilament Aggregates

This compound and other phallotoxins are potent stabilizers of F-actin. They bind at the interface between actin subunits, preventing their dissociation and thereby inhibiting filament depolymerization. bionity.com This stabilization has a significant impact on actin-based structures within the cell, most notably stress fibers, which are bundles of actin filaments. figshare.comnih.gov

Induction of Cellular Contraction and Morphology Changes in Experimental Systems

The stabilization of the actin cytoskeleton by phalloidin can lead to dramatic changes in cell morphology and function. At higher concentrations, phalloidin is noted to induce cellular contraction. wikipedia.orgbionity.com This is likely due to the increased stability of actin filaments, which are a core component of the cell's contractile machinery.

In experimental systems, the introduction of phalloidin has been shown to cause distinct morphological changes. For instance, studies using skinned bovine ventricular muscle revealed that phalloidin enhanced active force generation at all calcium concentrations. nih.gov This suggests that the stabilization of actin filaments plays a crucial role in force development. nih.gov In osteoblasts, exposure to fluid shear stress resulted in significant cellular elongation and reorientation, changes that were visualized by labeling the actin cytoskeleton with rhodamine-phalloidin. oup.com Furthermore, in studies on rat livers, phalloidin administration led to an increase in filamentous actin, which was associated with altered permeability of the tight junctions between hepatocytes, demonstrating a microfilament-mediated change in cellular structure. nih.gov

| Experimental System | Observation | Implication | Reference(s) |

| Cultured Cells (General) | Induction of cellular contraction at higher concentrations. | Increased stability of the contractile actin network. | wikipedia.orgbionity.com |

| Skinned Bovine Ventricular Muscle | Enhancement of active force generation and increased Ca2+ sensitivity. | Interactions between actin subunits are important for cardiac force development. | nih.gov |

| Osteoblasts under Fluid Shear Stress | Cellular elongation and reorientation along the direction of flow. | The actin cytoskeleton is critical in mediating cellular morphological responses to mechanical stimuli. | oup.com |

| Rat Hepatocytes | Increased filamentous actin content and altered junctional permeability. | Microfilament stability can influence the integrity of cell-cell junctions and tissue structure. | nih.gov |

Advanced Methodologies and Applications of Lys7 Phalloidin Conjugates in Actin Cytoskeleton Research

Fluorescence Microscopy for F-Actin Visualization

Fluorescently labeled (Lys7)-Phalloidin conjugates are indispensable tools for visualizing F-actin in fixed and permeabilized cells and tissues. stemcell.com Their high affinity and specificity for F-actin result in low background and high-contrast imaging, making them superior to antibody-based methods in many applications. stemcell.comcytoskeleton.com

Staining Protocols for Fixed and Permeabilized Cells and Tissues

Effective visualization of F-actin using this compound conjugates requires proper fixation and permeabilization of the sample to allow the probe to access the intracellular actin filaments.

Fixation: The most common and recommended method for fixing cells and tissues for phalloidin (B8060827) staining is with methanol-free formaldehyde (B43269). cellsignal.comaatbio.com A typical protocol involves fixing cells in 3-4% formaldehyde in phosphate-buffered saline (PBS) for 10-30 minutes at room temperature. aatbio.com It is crucial to avoid methanol-containing fixatives as they can disrupt the actin cytoskeleton. aatbio.combiotium.com For some applications, a one-step fixation and permeabilization procedure can be employed. researchgate.netthermofisher.com

Permeabilization: Following fixation, cells are permeabilized to allow the phalloidin conjugate to enter the cell. A common method is to incubate the fixed cells with a solution of 0.1-0.5% Triton X-100 in PBS for 3-10 minutes. aatbio.comresearchgate.netbiocompare.com After permeabilization, the cells should be washed with PBS to remove the detergent. researchgate.net

Staining: The fluorescent phalloidin conjugate is then added to the fixed and permeabilized cells. The optimal concentration and incubation time can vary depending on the cell type and experimental conditions, but a typical starting point is to dilute the stock solution (e.g., 5 µL of a methanolic stock) into a suitable volume of PBS (e.g., 200 µL) with 1% bovine serum albumin (BSA) to reduce non-specific binding. researchgate.netthermofisher.com Incubation is typically carried out for 20-90 minutes at room temperature, protected from light. aatbio.comabcam.comaatbio.com After incubation, the cells are washed with PBS to remove unbound conjugate before mounting and imaging. abberior.rocks For tissue samples, such as those from Drosophila, the fixation and staining times may need to be extended. abberior.rocksnih.gov

A general protocol for staining adherent cells is outlined below:

| Step | Procedure | Reagents | Incubation Time |

| 1 | Wash | Phosphate-Buffered Saline (PBS) | 3 times |

| 2 | Fix | 3.75% Formaldehyde in PBS | 15 minutes |

| 3 | Wash | PBS | 3 times |

| 4 | Permeabilize | 0.5% Triton X-100 in PBS | 10 minutes |

| 5 | Wash | PBS | 3 times |

| 6 | Block (Optional) | 3% Non-fat dry milk or 1% BSA in PBS | 1 hour |

| 7 | Wash | PBS | 1 time |

| 8 | Stain | Fluorescent Phalloidin in PBS with 1% BSA | 20-90 minutes |

| 9 | Wash | PBS | 2-3 times |

| 10 | Mount | Antifade mounting medium | - |

Selection of Fluorophore Conjugates (e.g., Rhodamine, Alexa Fluor, iFluor)

The choice of fluorophore conjugated to this compound is critical and depends on the specific application, the available microscope filter sets, and whether multiplexing with other fluorescent probes is intended.

Rhodamine: Rhodamine-phalloidin (B2604369) is a classic red-orange fluorescent probe used for staining F-actin. cytoskeleton.comabcam.comthermofisher.com It is suitable for use in fluorescence microscopy and can be combined with other stains for multi-color imaging. abcam.comresearchgate.net

Alexa Fluor: The Alexa Fluor family of dyes offers a wide range of bright and photostable options across the visible spectrum. thermofisher.com Alexa Fluor 488-phalloidin (green), Alexa Fluor 546-phalloidin (orange-red), and Alexa Fluor 647-phalloidin (far-red) are commonly used examples. cellsignal.comnih.govthermofisher.comselectscience.net These conjugates are known for their superior brightness and photostability compared to traditional dyes. thermofisher.com

iFluor: The iFluor dyes are another series of bright and photostable fluorescent probes. Phalloidin-iFluor conjugates are available in a variety of colors and offer performance comparable to Alexa Fluor dyes. Phalloidin-iFluor 488, for instance, provides a bright and clear visualization of actin filaments with minimal background noise. biocompare.com

Below is a table comparing some common fluorophore conjugates:

| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Features |

| Rhodamine (TRITC) | ~540-556 | ~570-575 | Red-Orange | Classic, widely used probe. abcam.comthermofisher.comfrontiersin.org |

| Alexa Fluor 488 | ~496 | ~518 | Green | Bright and photostable. nih.govthermofisher.com |

| Alexa Fluor 546 | ~556 | ~570 | Orange-Red | Good alternative to Rhodamine. thermofisher.com |

| Alexa Fluor 647 | ~650 | ~665-668 | Far-Red | Ideal for multiplexing with green and red fluorophores. cellsignal.comnih.govselectscience.net |

| iFluor 488 | ~491 | ~516 | Green | Bright and photostable, comparable to Alexa Fluor 488. biocompare.com |

| iFluor 647 | ~650 | ~665 | Far-Red | Bright and photostable far-red option. stemcell.com |

Optimization for High-Resolution Imaging

Achieving high-resolution images of the actin cytoskeleton requires careful optimization of the staining protocol. Key considerations include:

Concentration of the Probe: The optimal concentration of the phalloidin conjugate can vary. It is advisable to perform a titration to determine the concentration that provides the best signal-to-noise ratio.

Incubation Time: Incubation times may need to be adjusted based on the cell or tissue type and its permeability.

Blocking: Pre-incubating the fixed and permeabilized cells with a blocking solution, such as 1% BSA in PBS, for 20-30 minutes can help to reduce non-specific background staining. thermofisher.comatto-tec.com

Washing: Thorough washing after staining is essential to remove unbound probe and minimize background fluorescence. researchgate.net

Mounting Medium: Using an antifade mounting medium is crucial to prevent photobleaching during imaging, especially for long-term or high-intensity illumination.

Imaging System: The choice of microscope and objective lens will significantly impact the resolution. Confocal microscopy is often preferred to reduce out-of-focus light and improve image quality. nih.gov The pixel size should be chosen carefully to satisfy the Nyquist sampling theorem for the desired resolution. nih.gov

Application in Super-Resolution Microscopy Techniques

The small size and high specificity of phalloidin conjugates make them well-suited for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). These techniques can overcome the diffraction limit of light microscopy, allowing for visualization of actin filaments at the nanoscale. The brightness and photostability of dyes like the Alexa Fluor and iFluor series are particularly advantageous for these demanding imaging modalities. thermofisher.com

Electron Microscopy Applications Using Biotinylated this compound

For ultrastructural analysis of the actin cytoskeleton, biotinylated this compound can be used in conjunction with electron microscopy. This method allows for the precise localization of F-actin within the cellular architecture.

The protocol involves staining fixed and permeabilized cells with biotinylated phalloidin. The biotin (B1667282) tag is then detected using an avidin (B1170675) or streptavidin conjugate linked to an electron-dense marker, such as gold nanoparticles or horseradish peroxidase (HRP). interchim.frthermofisher.comresearchgate.net When HRP is used, the addition of its substrate, diaminobenzidine (DAB), results in an electron-dense precipitate that can be visualized by transmission electron microscopy. researchgate.net Using streptavidin-conjugated gold particles of different sizes allows for the co-localization of biotinylated probes with other labeled molecules. researchgate.net This approach has been successfully used to visualize biotinylated molecules within the axoplasm of neurons and other cellular compartments. researchgate.netresearchgate.net

Flow Cytometry for Quantitative F-Actin Analysis

Flow cytometry, coupled with fluorescent phalloidin staining, provides a powerful method for the quantitative analysis of F-actin content in cell populations. nih.govfrontiersin.org This technique allows for the rapid measurement of total cellular fluorescence from thousands of individual cells, providing a relative measure of polymerized actin. nih.govaacrjournals.org

The method involves fixing and permeabilizing cells in suspension, followed by staining with a fluorescent phalloidin conjugate. nih.govnih.gov The fluorescence intensity of each cell is then measured using a flow cytometer. nih.govfrontiersin.org This approach has been used to:

Compare the F-actin content between different cell populations. nih.gov

Study changes in F-actin levels during the cell cycle. aacrjournals.orgnih.gov

Investigate the effects of cellular transformation and differentiation on the actin cytoskeleton. aacrjournals.orgnih.govaacrjournals.org

Evaluate actin polymerization in response to stimuli. frontiersin.orgnih.gov

For example, studies have shown that transformed cell lines often have lower F-actin levels compared to their untransformed counterparts. aacrjournals.orgnih.gov Additionally, F-actin content has been shown to fluctuate during the cell cycle, with increases observed as cells progress through different phases. aacrjournals.orgnih.gov This quantitative approach provides valuable insights into the dynamics of the actin cytoskeleton at the population level.

Biochemical Assays for Actin Dynamics

This compound, a derivative of the potent F-actin stabilizing agent phalloidin, serves as a crucial component in various biochemical assays designed to elucidate the complex dynamics of the actin cytoskeleton. By modifying the leucine (B10760876) residue at position 7 to a lysine (B10760008), a reactive primary amine is introduced, allowing for the straightforward conjugation of a wide array of reporter molecules, such as fluorophores, without significantly compromising the molecule's high affinity and specificity for filamentous actin (F-actin). nih.govresearchgate.net These conjugates are indispensable tools for the quantitative analysis of actin polymerization and its interactions with motor proteins.

Spectrophotometric and Fluorometric Assays for Polymerization Kinetics

The study of actin polymerization kinetics is fundamental to understanding cellular processes like motility, morphogenesis, and division. Conjugates of this compound with fluorescent dyes are instrumental in fluorometric assays designed to monitor the transition of globular actin (G-actin) to F-actin in real-time.

A widely used method leverages the significant fluorescence enhancement observed when certain fluorophore-phalloidin conjugates bind to F-actin. nih.govnih.gov For instance, rhodamine-phalloidin exhibits up to a nine-fold increase in fluorescence intensity upon binding to F-actin. nih.gov This property allows researchers to directly correlate the increase in fluorescence with the amount of F-actin formed over time. The assay typically involves initiating polymerization of a G-actin solution by adding salts (e.g., KCl and MgCl2) and then recording the fluorescence of a this compound conjugate added to the mixture. The resulting kinetic curve provides data on the lag phase (nucleation), the elongation rate (proportional to the slope), and the steady-state, where the concentrations of G-actin and F-actin are in equilibrium. aatbio.com

This method can be used to determine the critical concentration for actin polymerization, which is significantly lowered by phalloidin's stabilizing effect. cytoskeleton.com Furthermore, by measuring the observed rate constant of fluorescence increase at various phalloidin concentrations, the association and dissociation rate constants for the binding of the conjugate to F-actin can be determined. yale.edu

| Phalloidin Conjugate | Fluorescence Enhancement upon F-Actin Binding | Typical Assay Concentration | Association Rate Constant (k+) to F-Actin (M⁻¹s⁻¹) | Dissociation Rate Constant (k-) from F-Actin (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Rhodamine-Phalloidin | ~9-fold | 20-150 nM | 1.7 x 10⁵ | ~1 x 10⁻⁴ | nih.govyale.edu |

| Fluorescein-Phalloidin | ~1.25 to 2-fold | 20-150 nM | Not widely reported | Not widely reported | spiedigitallibrary.org |

Studies of Actin-Myosin Interactions in vitro

The interaction between actin filaments and myosin motors is the driving force behind muscle contraction and various forms of intracellular transport. In vitro motility assays are a powerful tool for studying this interaction at the single-filament level. In these assays, myosin motors are adhered to a glass surface, and the movement of fluorescently labeled actin filaments, fueled by ATP, is observed using microscopy. biocyclopedia.com

This compound conjugates are essential for these experiments for two primary reasons: they stabilize the actin filaments, preventing depolymerization during the experiment, and they provide the fluorescent tag necessary for visualization. rupress.org Importantly, the binding of phalloidin to F-actin does not significantly interfere with the binding of myosin or the filament's ability to be translocated by the motor protein. cohesionbio.comresearchgate.net Studies have shown that there is a negligible difference in the sliding velocity of actin filaments labeled with different fluorescent phalloidin conjugates, such as rhodamine-phalloidin or Alexa Fluor 488-phalloidin. researchgate.net This allows for the reliable measurement of myosin motor function under various experimental conditions, such as different ATP concentrations or the presence of regulatory proteins like troponin-tropomyosin. pnas.org

| Myosin Type | Actin Source | Phalloidin Conjugate | ATP Concentration | Average Sliding Velocity (µm/s) | Reference |

|---|---|---|---|---|---|

| Skeletal Muscle Myosin | Skeletal Muscle | Rhodamine-Phalloidin | 2 mM | ~6.0 | pnas.org |

| Skeletal Muscle Myosin | Skeletal Muscle | Rhodamine-Phalloidin | 10 µM | ~0.14 | pnas.org |

| Skeletal Muscle HMM | Skeletal Muscle | Rhodamine-Phalloidin | 1 mM | ~1-10 | nih.govresearchgate.net |

Live Cell Imaging Approaches with Permeable this compound Derivatives

While invaluable for in vitro assays and fixed-cell staining, a major limitation of phalloidin and its derivatives is their inability to cross the plasma membrane of living cells. tandfonline.comthermofisher.com This necessitates the use of invasive delivery methods to study actin dynamics in a physiological context.

Microinjection Techniques for Intracellular Delivery

Microinjection is the most direct and widely used method to introduce this compound conjugates into living cells. rupress.orgcytoskeleton.com This technique involves using a fine glass micropipette to physically inject a solution containing the fluorescent conjugate directly into the cytoplasm of a target cell. Once inside, the conjugate rapidly binds to F-actin structures, allowing for their visualization with fluorescence microscopy. nih.gov

Researchers have successfully used microinjected rhodamine-phalloidin to label filamentous actin in living cultured cells without causing immediate, detectable effects on cell morphology or the process of cell division. rupress.orgnih.gov This approach has enabled the real-time observation of the dynamic rearrangement of F-actin during processes like cytokinesis, where a concentration of labeled filaments at the contractile ring can be visualized. nih.gov However, it is crucial to use trace amounts of the conjugate, as higher concentrations of phalloidin can stabilize actin filaments excessively, thereby perturbing their natural dynamics and altering cell motility. thermofisher.com

Monitoring Actin Dynamics via Fluorescent Speckle Microscopy

Fluorescent Speckle Microscopy (FSM) is a high-resolution live-cell imaging technique used to measure the movement and turnover kinetics of macromolecular assemblies like the actin cytoskeleton. nih.govpnas.org The primary method involves microinjecting a very low concentration of fluorescently labeled actin monomers into a cell. nih.govjove.com These labeled monomers co-polymerize with endogenous unlabeled actin, creating a "speckled" pattern on the filament network. By tracking the movement, appearance, and disappearance of these speckles, researchers can create detailed maps of actin network flow, assembly, and disassembly rates. pnas.orgnih.gov

While FSM primarily relies on labeled actin, this compound conjugates can serve as a valuable complementary tool in these experiments. After an FSM experiment is concluded, the cell can be fixed and stained with a spectrally distinct this compound conjugate. This provides a high-contrast image of the total F-actin network, serving as a static reference to which the dynamic speckle data can be compared. This allows for the precise correlation of actin dynamics (flow, polymerization, depolymerization) with specific cellular structures like lamellipodia, filopodia, and stress fibers.

| Parameter | Description | Typical Values in Migrating Cells | Reference |

|---|---|---|---|

| Retrograde Flow Rate (Lamellipodium) | The speed at which the actin network moves from the leading edge toward the cell center. | 0.5 - 0.8 µm/min | pnas.org |

| Retrograde Flow Rate (Lamellum) | The slower flow rate in the region behind the lamellipodium. | 0.3 - 0.5 µm/min | pnas.org |

| Turnover Rate | The combined rate of filament assembly and disassembly. FSM can map these rates spatially. | High at the leading edge (assembly) and lamellipodium-lamellum junction (disassembly). | pnas.orgnih.gov |

Utilizing this compound in Comparative Studies of Cytoskeletal Modulators

In the field of cell biology, this compound conjugates are considered the "gold standard" for visualizing F-actin in fixed cells due to their high affinity, specificity, and the resulting high-contrast images. frontiersin.orgplos.org This makes them an essential benchmark for evaluating and characterizing new probes and potential cytoskeletal-modulating compounds.

Many live-cell actin probes have been developed, including fluorescent protein fusions of actin itself, or actin-binding peptides and domains like Lifeact, F-tractin, and the actin-binding domain of utrophin. nih.gov Comparative studies reveal that these live-cell probes can exhibit significant biases in their localization, failing to label all actin networks equally. tandfonline.comnih.gov For example, both Lifeact and GFP-actin tend to concentrate in lamellipodial networks but are often excluded from lamellar networks and filopodia. nih.gov

In these comparative analyses, cells expressing the live-cell probe are fixed and then co-stained with a spectrally different this compound conjugate. By directly comparing the localization of the two signals within the same cell, researchers can quantify the fidelity of the live-cell probe and identify which F-actin structures it preferentially labels or fails to detect. tandfonline.comresearchgate.net This rigorous comparison is critical for the proper interpretation of data from live-cell imaging experiments and for understanding the potential artifacts or perturbations introduced by the probes themselves. Phalloidin's stable and comprehensive labeling provides the ground truth against which the performance of other modulators and markers is judged. nih.govembopress.org

| Probe | Type | Binding Affinity (Kd) | Key Characteristics Compared to Phalloidin | Reference |

|---|---|---|---|---|

| This compound Conjugate | Cyclic Peptide Toxin | ~20 nM | Gold standard for fixed cells; binds stoichiometrically; stabilizes filaments. | cytoskeleton.comyeasenbio.com |

| Lifeact | 17-amino acid peptide | ~2.2 µM (F-actin-ADP) | Used for live-cell imaging; may not label all actin structures; competes with cofilin. | plos.orgbiorxiv.org |

| Utrophin (Utr261) | Actin-Binding Domain | ~19 µM | Used for live-cell imaging; preferentially binds stable actin filaments like stress fibers. | tandfonline.comnih.gov |

| F-tractin | Peptide from F-actin marker | Not well established | Used for live-cell imaging; localization is often similar to phalloidin but can induce morphological changes. | tandfonline.comnih.gov |

Applications in High-Throughput Screening and Library Development

The modification of phalloidin at the lysine-7 position to create this compound conjugates has been instrumental in advancing high-throughput screening (HTS) and the development of chemical libraries aimed at discovering modulators of the actin cytoskeleton. The ability to attach various reporter molecules, particularly fluorophores, to the lysine residue provides a versatile tool for large-scale, automated analysis of actin dynamics.

High-Content Screening (HCS) represents a powerful application where fluorescent conjugates of phalloidin are essential. HCS combines automated fluorescence microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells. nih.gov In this context, fluorescently labeled phalloidin is used to stain filamentous actin (F-actin), allowing for the detailed visualization and quantification of changes in the actin cytoskeleton in response to genetic or chemical perturbations. plos.org For instance, HCS assays have been developed to screen for small molecules that inhibit the formation of invadopodia, which are actin-rich protrusions critical for cancer cell invasion. nih.gov In such screens, cells are cultured in multi-well plates, treated with compounds from a chemical library, and subsequently fixed and stained with a fluorescent phalloidin conjugate and a nuclear stain like DAPI. nih.govplos.org Automated imaging and analysis can then identify compounds that alter F-actin structures, such as the dissolution of invadopodia rosettes. nih.gov

The development of phalloidin analogs, including those based on a (Lys7) scaffold, is a key strategy for creating focused chemical libraries. Research has demonstrated the solid-phase synthesis of phalloidin analogs, a method that is significantly more conducive to library production than traditional, large-scale solution-phase routes. rsc.orgacs.orgnih.gov A notable example is the synthesis of [D-Abu²-Lys⁷]-phalloin, an F-actin binding analog, which serves as a prototype for library development with potential for both on- and off-bead screening. rsc.orgresearchgate.net The lysine residue provides a reactive handle for conjugation. By reacting the lysine analog with tetramethyl-rhodamine isothiocyanate, a fluorescent derivative known as rhodaminyl-lysine-phallotoxin (RLP) was created, proving to be a novel probe for visualizing F-actin. researchgate.net This synthetic strategy opens the door to creating a diverse library of phalloidin derivatives with various functionalities for screening purposes. google.comgoogle.com

Furthermore, fluorescent phalloidin staining is a critical validation step in screening other types of libraries, such as cDNA libraries, to identify novel proteins that interact with the cytoskeleton. In one such functional genomic screen, a yellow fluorescent protein (YFP)-fusion cDNA library from Arabidopsis was expressed in mammalian fibroblasts. purdue.edu Clones that showed localization to cytoskeletal structures were then validated by staining with fluorescent phalloidin to confirm that the observed structures were indeed actin stress fibers. purdue.edu This approach successfully identified new plant cytoskeletal-associated proteins. purdue.edu

The tables below summarize the characteristics of various fluorescent phalloidin conjugates used in screening applications and key research findings from screens utilizing phalloidin.

Table 1: Examples of Fluorescent Phalloidin Conjugates in Screening Applications This table is interactive. You can sort and filter the data.

| Conjugate Name | Excitation (nm) | Emission (nm) | Color | Application Note |

|---|---|---|---|---|

| PhenoVue Fluor 594 - Phalloidin | 590 | 617 | Red | Validated for high-content screening applications to visualize actin filaments. revvity.com |

| Acti-stain™ 555 Phalloidin | 560 | 575 | Red | Used to stain actin filaments in cultured cells and tissue sections for structural and functional studies. cytoskeleton.com |

| Rhodaminyl-lysine-phallotoxin (RLP) | ~555 | ~580 | Red-Orange | A this compound derivative synthesized as a novel fluorescent probe for F-actin visualization. researchgate.net |

| Alexa Fluor Phalloidin Conjugates | Various | Various | Various | A range of bright and photostable conjugates used for multiplex imaging and quantitative analysis of F-actin. fishersci.fi |

Table 2: Research Findings from Screens Utilizing Phalloidin Staining This table is interactive. You can sort and filter the data.

| Screening Goal | Library Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Identify modulators of cancer cell invasion | LOPAC 1280 (pharmacologically active agents) | Src-transformed NIH-3T3 cells | Identified compounds that inhibit or increase invadopodia formation; several cyclin-dependent kinase inhibitors were found to be potent inhibitors. | nih.gov |

| Identify modulators of cell adhesion and spreading | Small molecules | Swiss-3T3 fibroblasts | Identified clomipramine (B1669221) hydrochloride as a compound that counteracts Nogo-A-Δ20-induced inhibition of cell spreading. | plos.org |

Compound and Reagent Table

| Name | Type |

| This compound | Peptide Toxin Analog |

| [D-Abu²-Lys⁷]-phalloin | Peptide Toxin Analog |

| Acti-stain™ 555 Phalloidin | Fluorescent Probe |

| ActinBrite™ High Affinity Phalloidin | Fluorescent Probe |

| Alexa Fluor Phalloidin | Fluorescent Probe |

| Clomipramine hydrochloride | Small Molecule |

| DAPI | Nuclear Stain |

| ERD10 | Protein |

| Nogo-A-Δ20 | Protein |

| PhenoVue Fluor 594 - Phalloidin | Fluorescent Probe |

| Rhodaminyl-lysine-phallotoxin (RLP) | Fluorescent Probe |

| TCH2 | Protein |

| Tetramethyl-rhodamine isothiocyanate | Fluorescent Dye |

| Yellow Fluorescent Protein (YFP) | Protein |

Future Directions and Emerging Research Avenues for Lys7 Phalloidin

Development of Next-Generation (Lys7)-Phalloidin Probes with Enhanced Properties

The utility of this compound as a fluorescent probe is directly linked to the properties of the dye it carries. The demand for higher resolution, greater sensitivity, and longer-term imaging is driving the development of next-generation probes with enhanced characteristics.

Researchers are continuously exploring new fluorescent dyes with superior brightness and photostability to conjugate with this compound. Brighter probes allow for lower illumination intensity, which in turn reduces phototoxicity and photobleaching, enabling longer observation of dynamic cellular processes. Enhanced photostability ensures that the fluorescent signal remains strong and stable throughout extended imaging sessions, which is crucial for time-lapse microscopy and quantitative analysis. Companies are developing next-generation fluorescent dyes, such as the CF® Dyes and Alexa Fluor™ Plus series, which are designed to be more water-soluble, brighter, and more photostable than their predecessors. researchgate.netnih.govmdpi.com These advanced dyes, when conjugated to this compound, offer significant advantages for a variety of imaging applications. researchgate.net

The lysine (B10760008) residue in this compound offers a versatile site for the attachment of not just single fluorophores, but also for the creation of more complex labeling strategies. This includes the development of probes for multiplexed imaging, where multiple cellular components can be visualized simultaneously. Future research will likely focus on creating this compound conjugates with spectrally distinct fluorophores that have minimal overlap, allowing for clearer and more accurate multi-color imaging. Additionally, the development of photo-switchable and photo-activatable this compound probes will continue to be a major area of focus, as these are essential for advanced imaging techniques like PALM and STORM.

A significant area of development is the creation of probes with improved stability and binding kinetics. While phalloidin (B8060827) binding is highly specific to F-actin, the binding of some fluorescently labeled versions can be labile over time. researchgate.net Innovations aim to create conjugates with stronger and more stable interactions with F-actin, ensuring that the probes remain bound for extended periods, which is particularly important for long-term live-cell imaging and for staining large batches of samples. frontiersin.org

Table 1: Properties of Next-Generation Fluorophores for this compound Conjugation

| Fluorophore Family | Key Advantages | Relevant Applications |

| Alexa Fluor™ Plus | Increased brightness and photostability compared to standard Alexa Fluor™ dyes. nih.govnih.gov | Super-resolution microscopy (SIM, STORM), challenging F-actin imaging. nih.gov |

| CF® Dyes | High water-solubility, superior brightness and photostability. researchgate.netmdpi.com | Super-resolution microscopy (STORM, SIM), near-infrared imaging. researchgate.netmdpi.com |

| iFluor™ Dyes | Bright and photostable, with performance similar to Alexa Fluor® dyes. ontosight.ai | Widefield fluorescence, confocal microscopy. ontosight.ai |

| Janelia Fluor® Dyes | High quantum yield and extinction coefficient, suitable for super-resolution. researchgate.net | Confocal and super-resolution microscopy (dSTORM, STED). researchgate.net |

| PhenoVue™ Fluor Dyes | Long Stokes shift, enabling greater multiplexing capabilities. biosynth.com | High-content analysis and screening, immunofluorescence. biosynth.com |

Exploration of this compound in Mechanobiology Research

Mechanobiology is a burgeoning field that investigates how physical forces and changes in cell and tissue mechanics influence biological processes. The actin cytoskeleton is a central player in cellular mechanics, and this compound is poised to play a crucial role in advancing this area of research.

This compound probes are instrumental in visualizing the organization and dynamics of the actin cytoskeleton in response to mechanical stimuli. By staining F-actin, researchers can observe how cells remodel their internal structure when subjected to forces such as shear stress, compression, or tension. This is critical for understanding processes like cell migration, adhesion, and differentiation, which are all heavily influenced by the mechanical environment. thermofisher.comnih.gov For example, phalloidin staining has been used to study the F-actin network in cells cultured on substrates of varying stiffness and to observe changes in the cytoskeleton in response to drug treatments that alter cell mechanics. thermofisher.comfrontiersin.org

The ability to accurately quantify changes in the actin cytoskeleton is a key aspect of mechanotransduction research. Advanced imaging techniques, coupled with sophisticated image analysis, allow for the quantification of parameters such as actin filament density, orientation, and network architecture. This compound, with its specific F-actin binding, provides the clear and high-contrast images necessary for such quantitative analysis. This enables researchers to correlate specific mechanical inputs with precise changes in the cytoskeletal organization.

Future research will likely see the increased use of this compound in conjunction with techniques that can measure cellular forces, such as traction force microscopy and atomic force microscopy. thermofisher.com By simultaneously visualizing the actin cytoskeleton with this compound and measuring the forces exerted by the cell, researchers can gain a more complete understanding of how the cytoskeleton generates and responds to mechanical stress. This will provide deeper insights into the molecular mechanisms that underpin cellular mechanosensing and mechanotransduction.

Integration of this compound with Advanced Imaging Technologies

The development of super-resolution microscopy has broken the diffraction barrier of light, allowing for the visualization of cellular structures with unprecedented detail. This compound is a key reagent in many of these advanced imaging modalities.

This compound conjugated to appropriate fluorophores is widely used in various super-resolution techniques, including Stochastic Optical Reconstruction Microscopy (dSTORM) and Points Accumulation for Imaging in Nanoscale Topography (PAINT). researchgate.netnih.govthermofisher.comfrontiersin.org In dSTORM, photoswitchable dyes attached to this compound are used to sequentially activate and localize single molecules, allowing for the reconstruction of a super-resolved image of the actin cytoskeleton. researchgate.netmdpi.com The PAINT technique utilizes the transient binding of a fluorescently labeled this compound from the imaging buffer to F-actin to generate super-resolution images. nih.govfrontiersin.orgrsc.org This method has the advantage of preserving delicate cellular structures that might be damaged during traditional staining and washing steps. nih.govfrontiersin.org

The integration of this compound with these advanced imaging techniques allows for the nanoscale characterization of F-actin architecture in various cellular contexts. This includes the detailed visualization of actin-rich structures like podosomes and delicate membrane protrusions. nih.govmdpi.com Researchers are now able to achieve resolutions in the tens of nanometers, revealing the intricate organization of the actin network that was previously unobservable. researchgate.net

Looking ahead, the synergy between next-generation this compound probes and further advancements in super-resolution microscopy will continue to push the boundaries of cellular imaging. This will likely involve the development of new probes optimized for 3D and live-cell super-resolution imaging, as well as the application of these techniques to more complex biological systems, such as tissues and organoids. The ability to visualize the actin cytoskeleton at the nanoscale in its native context will provide profound insights into its role in health and disease.

Table 2: this compound in Advanced Imaging Techniques

| Imaging Technique | Principle | Role of this compound | Key Findings |

| dSTORM | Stochastic activation and localization of photoswitchable fluorophores. researchgate.net | This compound is conjugated to a photoswitchable dye (e.g., Alexa Fluor 647) to label F-actin. researchgate.netmdpi.com | Enables super-resolution imaging of the actin cytoskeleton with resolutions of tens of nanometers. researchgate.net |

| PAINT | Transient binding of a fluorescent probe from the imaging buffer to the target. nih.govfrontiersin.org | Fluorescently labeled this compound in the imaging buffer transiently binds to F-actin, allowing for localization. nih.govfrontiersin.orgrsc.org | Preserves fragile cellular structures and allows for quantitative super-resolution imaging of F-actin. nih.govfrontiersin.org |

| STED | A depletion laser is used to narrow the fluorescence emission spot. researchgate.net | This compound is conjugated to a STED-compatible fluorophore (e.g., Janelia Fluor® 646) to label F-actin. researchgate.net | Provides super-resolved images of the actin cytoskeleton with improved resolution over conventional microscopy. researchgate.net |

| SIM | Illumination with a structured light pattern to extract higher resolution information. researchgate.net | This compound conjugated to bright and photostable fluorophores provides the high-quality signal needed for SIM reconstruction. nih.gov | Allows for super-resolution imaging of the actin cytoskeleton in both fixed and live cells. researchgate.net |

Novel Applications in Biomaterial Science and Tissue Engineering

The fields of biomaterial science and tissue engineering aim to develop materials that can interact with biological systems for therapeutic or research purposes. This compound is emerging as a valuable tool in these areas, both for the analysis of cell-biomaterial interactions and as a potential functional component of the biomaterials themselves.

This compound staining is frequently used to assess the behavior of cells cultured on various biomaterials, such as hydrogels and nanofibrous scaffolds. researchgate.netbiosynth.comnih.govmdpi.com By visualizing the actin cytoskeleton, researchers can evaluate cell adhesion, spreading, and morphology, which are critical indicators of the biocompatibility and functionality of the material. researchgate.netbiosynth.comnih.govmdpi.com For example, phalloidin staining can reveal how different scaffold topographies or chemical modifications influence the organization of the cellular cytoskeleton, providing valuable feedback for the design of improved biomaterials. openaccessjournals.com

A more novel and forward-looking application is the functionalization of biomaterials with this compound. By immobilizing this compound onto the surface of a scaffold, it may be possible to directly influence the behavior of cells that come into contact with it. For instance, immobilized phalloidin could potentially stabilize the actin cytoskeleton of adhering cells, which could be beneficial in certain tissue engineering applications where a specific cell morphology or phenotype is desired.

Future research in this area will likely focus on developing methods for the controlled and stable immobilization of this compound and other bioactive molecules onto biomaterial surfaces. This could involve various bioconjugation techniques that utilize the reactive lysine group of this compound. thermofisher.com The goal will be to create "smart" biomaterials that can actively guide cell behavior and promote tissue regeneration. The use of this compound in this context moves it from a passive imaging reagent to an active component in the design of next-generation biomaterials.

Potential for Targeted Delivery Systems in Research Models

The ability to deliver this compound to specific cells or tissues within a complex research model, such as a living organism or a 3D organoid culture, would open up new avenues for studying the actin cytoskeleton in its native environment. This has led to the exploration of targeted delivery systems for phalloidin and its derivatives.

One promising approach involves the use of cell-penetrating peptides (CPPs). CPPs are short peptides that can traverse cell membranes and can be conjugated to various cargo molecules, including this compound, to facilitate their intracellular delivery. This would allow researchers to label the F-actin of living cells without the need for membrane permeabilization, which can be damaging to the cells. Research has shown that CPPs can be used to deliver a variety of cargos into cells both in vitro and in vivo.

Another strategy for targeted delivery is the use of pH (Low) Insertion Peptides (pHLIPs). researchgate.netnih.gov These peptides can target acidic environments, such as those found in tumors, and insert into the cell membrane, allowing for the translocation of a conjugated cargo molecule into the cytoplasm. researchgate.netnih.gov This has been demonstrated with phalloidin, where pHLIP-mediated delivery was shown to inhibit cancer cell proliferation in a pH-dependent manner. nih.gov While this application focuses on the toxic properties of phalloidin, the same principle could be applied to deliver fluorescently labeled this compound for targeted imaging in cancer research models.

The future of this research direction lies in the development of highly specific and efficient delivery systems for this compound. This will involve the design of novel CPPs and other targeting moieties that can recognize specific cell surface receptors or other biomarkers. The ability to selectively label the actin cytoskeleton of specific cell populations within a complex biological system will provide invaluable insights into cell-cell interactions, tissue development, and disease progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.